molecular formula C8H9ClN2 B11750622 1H-Indol-7-amine, monohydrochloride CAS No. 68833-93-2

1H-Indol-7-amine, monohydrochloride

Cat. No.: B11750622
CAS No.: 68833-93-2
M. Wt: 168.62 g/mol
InChI Key: HFYGNSUGNRRQFF-UHFFFAOYSA-N
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Description

1H-Indol-7-amine, monohydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide-ranging biological activities and are used in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indol-7-amine, monohydrochloride can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-7-amine, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

1H-Indol-7-amine, monohydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indol-7-amine, monohydrochloride involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at different receptor sites, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-5-carboxylic acid

Comparison: 1H-Indol-7-amine, monohydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and potential therapeutic applications .

Properties

CAS No.

68833-93-2

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

1H-indol-7-amine;hydrochloride

InChI

InChI=1S/C8H8N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5,10H,9H2;1H

InChI Key

HFYGNSUGNRRQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2.Cl

Origin of Product

United States

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